

# Application Notes and Protocols for Caspase Activation Assay with SFI003

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## Compound of Interest

Compound Name: SFI003

Cat. No.: B12362205

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## Introduction

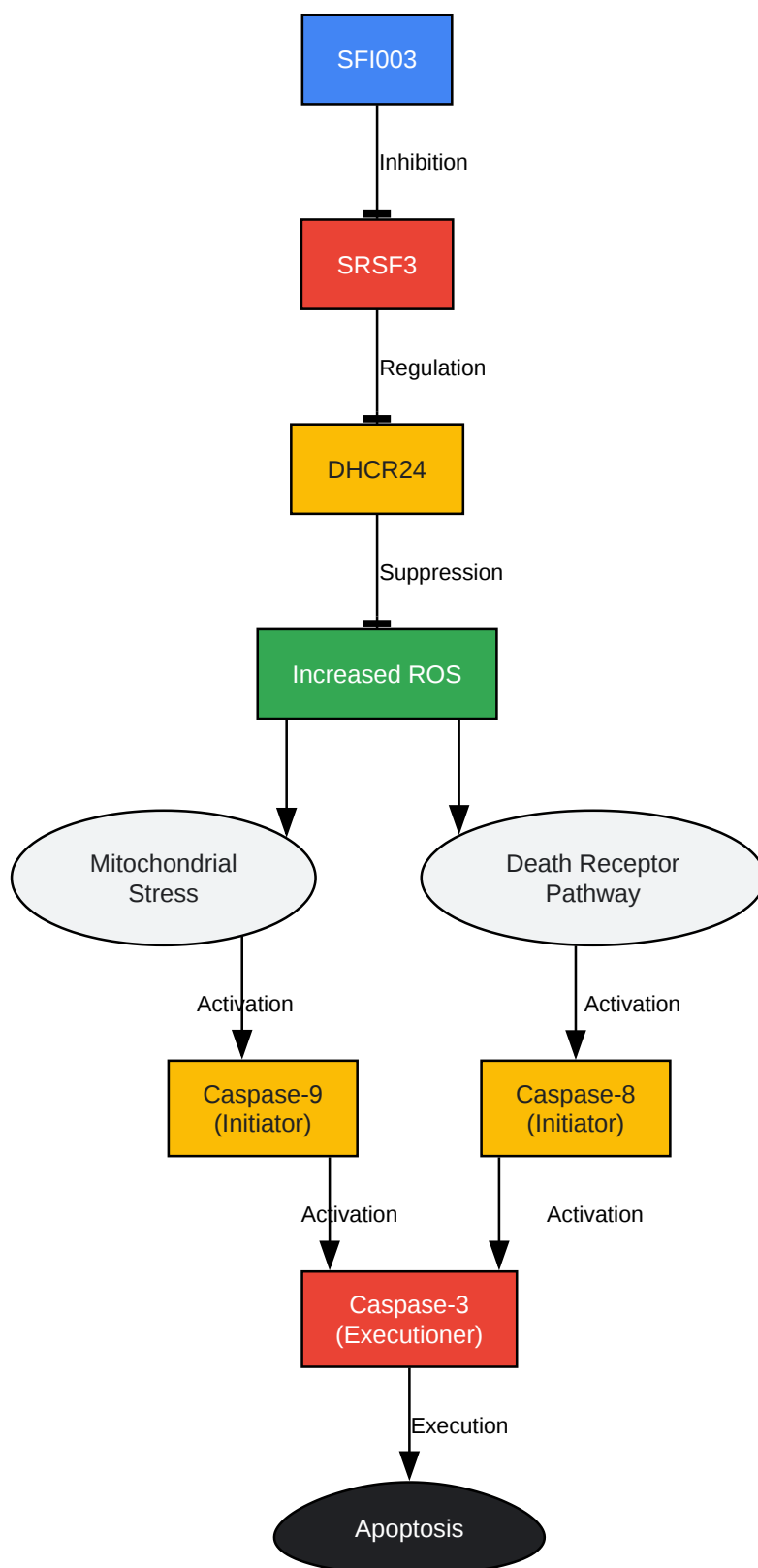
**SFI003** is a novel small molecule inhibitor of the Serine/Arginine-rich Splicing Factor 3 (SRSF3).<sup>[1]</sup> Emerging research has identified **SFI003** as a potent inducer of apoptosis in cancer cells, particularly in colorectal cancer.<sup>[1][2]</sup> The mechanism of **SFI003**-induced apoptosis is linked to the SRSF3/DHCR24/reactive oxygen species (ROS) axis.<sup>[1][2]</sup> Inhibition of SRSF3 by **SFI003** leads to a downstream increase in intracellular ROS, a key trigger for programmed cell death. A critical step in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases.

These application notes provide detailed protocols for performing caspase activation assays to characterize the apoptotic effects of **SFI003**. The protocols described herein are for the in vitro quantification of the key initiator caspases (caspase-8 and caspase-9) and the primary executioner caspase (caspase-3). Both colorimetric and fluorometric assay methodologies are presented to accommodate different laboratory equipment and sensitivity requirements.

## Signaling Pathway of SFI003-Induced Apoptosis

**SFI003** exerts its pro-apoptotic effects by inhibiting SRSF3, which in turn downregulates 24-dehydrocholesterol reductase (DHCR24), leading to an accumulation of reactive oxygen species (ROS).<sup>[1][2]</sup> Elevated ROS levels can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial stress, leading to the activation of

caspase-9, while the extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a broad range of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.



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Caption: **SFI003**-induced apoptosis signaling pathway.

## Experimental Protocols

Detailed methodologies for colorimetric and fluorometric caspase activation assays are provided below. These protocols are based on commercially available kits and can be adapted for use with **SFI003**.

### I. Cell Culture and Treatment with **SFI003**

- **Cell Seeding:** Seed the desired cancer cell line (e.g., HCT-116, SW480) in a 96-well plate at a density of  $1-5 \times 10^4$  cells per well in 100  $\mu$ L of appropriate growth medium.
- **Incubation:** Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment and recovery.
- ****SFI003** Treatment:** Prepare a stock solution of **SFI003** in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 50  $\mu$ M).
- **Treatment Incubation:** Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **SFI003**. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for **SFI003** treatment.
- **Incubation Time:** Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to induce apoptosis.

### II. Caspase-3 Colorimetric Assay Protocol

This protocol is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA by active caspase-3.

Materials:

- Cell Lysis Buffer
- 2X Reaction Buffer
- DTT (1 M)
- Ac-DEVD-pNA (4 mM)

- 96-well flat-bottom plate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Cell Lysis:
  - After treatment with **SFI003**, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
  - Carefully remove the supernatant.
  - Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
- Lysate Collection:
  - Centrifuge the plate at 10,000 x g for 1 minute at 4°C.
  - Carefully transfer the supernatant (cytosolic extract) to a new 96-well plate.
- Protein Quantification (Optional but Recommended):
  - Determine the protein concentration of each lysate to normalize caspase activity.
- Assay Reaction:
  - Prepare the Reaction Mix immediately before use: For each reaction, mix 50 µL of 2X Reaction Buffer and 1 µL of 1 M DTT.
  - Add 50 µL of the Reaction Mix to each well containing the cell lysate.
  - Add 5 µL of Ac-DEVD-pNA substrate to each well.
- Incubation:
  - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement:

- Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
  - Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the **SFI003**-treated samples to the untreated control.

### III. Caspase-8 and Caspase-9 Colorimetric Assay Protocols

These protocols are similar to the caspase-3 assay but use specific substrates for caspase-8 (Ac-IETD-pNA) and caspase-9 (Ac-LEHD-pNA).

Materials:

- Same as Caspase-3 assay, but with the respective specific substrates:
  - Ac-IETD-pNA (4 mM) for Caspase-8
  - Ac-LEHD-pNA (4 mM) for Caspase-9

Procedure: Follow the same procedure as the Caspase-3 Colorimetric Assay, but substitute the Ac-DEVD-pNA substrate with either Ac-IETD-pNA for caspase-8 activity or Ac-LEHD-pNA for caspase-9 activity.

### IV. Caspase-3/7, -8, and -9 Fluorometric Assay Protocols

Fluorometric assays offer higher sensitivity compared to colorimetric assays and are based on the cleavage of a fluorogenic substrate to release a fluorescent molecule.

Materials:

- Cell Lysis Buffer
- 2X Reaction Buffer
- DTT (1 M)

- Fluorogenic Substrates:
  - Ac-DEVD-AFC (for Caspase-3/7)
  - Ac-IETD-AFC (for Caspase-8)
  - Ac-LEHD-AFC (for Caspase-9)
- Black 96-well plate with clear bottoms
- Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 400/505 nm for AFC).

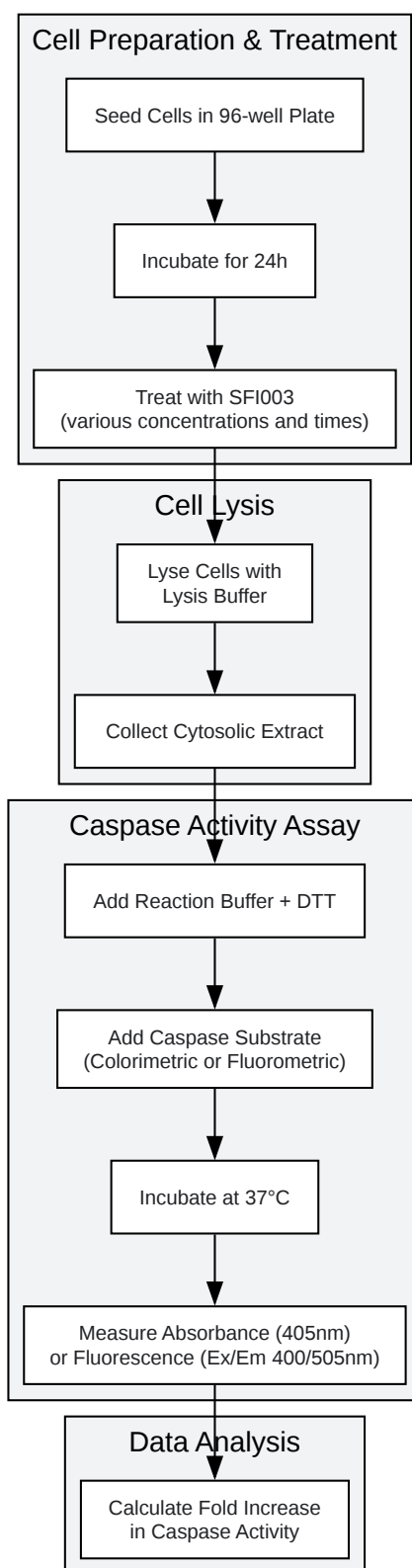
Procedure:

- Cell Lysis and Lysate Collection: Follow steps 1 and 2 from the colorimetric assay protocol.
- Assay Reaction:
  - Prepare the Reaction Mix as described in the colorimetric protocol.
  - Add 50 µL of the Reaction Mix to each well of a black 96-well plate.
  - Add 50 µL of cell lysate to the corresponding wells.
  - Add 5 µL of the appropriate fluorogenic substrate to each well.
- Incubation:
  - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement:
  - Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
- Data Analysis:

- Calculate the fold-increase in caspase activity by comparing the fluorescence of the **SFI003**-treated samples to the untreated control.

## Experimental Workflow





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Caption: Experimental workflow for caspase activation assay.

## Data Presentation

The quantitative data obtained from the caspase activation assays should be summarized in a clear and structured format for easy comparison. Below are example tables that can be used to present the results.

Table 1: Dose-Dependent Effect of **SFI003** on Caspase Activity (48h Treatment)

SFI003 Concentration (μM)	Caspase-3 Activity (Fold Increase)	Caspase-8 Activity (Fold Increase)	Caspase-9 Activity (Fold Increase)
0 (Vehicle)	1.0 ± 0.1	1.0 ± 0.1	1.0 ± 0.1
5	2.5 ± 0.3	1.8 ± 0.2	2.1 ± 0.2
10	4.8 ± 0.5	3.2 ± 0.4	4.1 ± 0.4
20	8.2 ± 0.7	5.5 ± 0.6	7.5 ± 0.8
50	12.5 ± 1.1	8.9 ± 0.9	11.3 ± 1.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of **SFI003** (20 μM) on Caspase Activity

Treatment Time (hours)	Caspase-3 Activity (Fold Increase)	Caspase-8 Activity (Fold Increase)	Caspase-9 Activity (Fold Increase)
0	1.0 ± 0.1	1.0 ± 0.1	1.0 ± 0.1
12	2.1 ± 0.2	1.5 ± 0.2	1.8 ± 0.2
24	5.3 ± 0.6	3.8 ± 0.4	4.7 ± 0.5
48	8.2 ± 0.7	5.5 ± 0.6	7.5 ± 0.8
72	6.5 ± 0.5	4.1 ± 0.4	5.9 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

## Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the activation of caspases in response to the novel SRSF3 inhibitor, **SFI003**. By following these detailed methodologies, scientists can effectively quantify the induction of apoptosis and further elucidate the molecular mechanisms of action of **SFI003**, contributing to its potential development as a therapeutic agent. The inclusion of both colorimetric and fluorometric assays provides flexibility, while the structured data presentation format ensures clarity and comparability of results. The visualized signaling pathway and experimental workflow aim to enhance the understanding and execution of these important assays in the context of drug discovery and development.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for Caspase Activation Assay with SFI003]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362205#how-to-perform-a-caspase-activation-assay-with-sfi003]

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